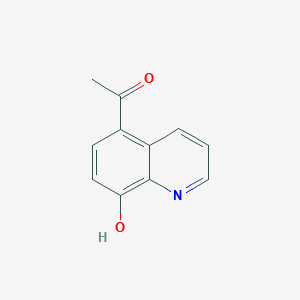

1-(8-Hydroxyquinolin-5-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(8-hydroxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTCLDNADGMACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180643 | |

| Record name | Quinacetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2598-31-4 | |

| Record name | Quinacetol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinacetol sulfate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2598-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2598-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinacetol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINACETOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(8-Hydroxyquinolin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(8-hydroxyquinolin-5-yl)ethanone, a key intermediate in pharmaceutical and materials science. The document details the experimental protocols for the most common and effective methods of its synthesis: the Friedel-Crafts acylation of 8-hydroxyquinoline and the Fries rearrangement of 8-acetoxyquinoline. This guide includes quantitative data, detailed methodologies, and visual representations of the reaction pathways to assist researchers in the efficient and successful synthesis of this compound.

Introduction

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a valuable building block in the development of novel therapeutic agents and functional materials. Its unique structure, featuring a chelating 8-hydroxyquinoline core and a reactive acetyl group, allows for a wide range of chemical modifications. This versatility has led to its use in the synthesis of compounds with potential applications in areas such as neurodegenerative diseases, cancer, and infectious diseases. This guide focuses on the two principal methods for its preparation, providing the necessary details for their practical implementation in a laboratory setting.

Synthetic Pathways

The synthesis of this compound is predominantly achieved through two classical organic reactions: the direct acylation of the 8-hydroxyquinoline ring system via a Friedel-Crafts reaction, or the rearrangement of an acetylated precursor through the Fries rearrangement.

Friedel-Crafts Acylation of 8-Hydroxyquinoline

The Friedel-Crafts acylation is a direct and efficient one-pot method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the electron-rich quinoline ring. The reaction typically employs acetyl chloride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like nitrobenzene.[1]

The reaction proceeds via the formation of an acylium ion, which then attacks the 5-position of the 8-hydroxyquinoline ring. The choice of solvent and catalyst is crucial for the success of the reaction, with nitrobenzene being an effective medium for this transformation.[1]

Fries Rearrangement of 8-Acetoxyquinoline

The Fries rearrangement offers an alternative pathway to this compound, starting from the readily prepared 8-acetoxyquinoline. This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[2][3][4][5]

A key aspect of the Fries rearrangement is the regioselectivity, which is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the para-substituted product (7-acetyl-8-hydroxyquinoline), while higher temperatures promote the formation of the ortho-substituted isomer (5-acetyl-8-hydroxyquinoline), which is the desired product in this case.[2][3] This temperature dependence allows for a degree of control over the product distribution.

Experimental Protocols

Friedel-Crafts Acylation of 8-Hydroxyquinoline

This protocol is adapted from the reported one-pot synthesis of 5-acetyl-8-hydroxyquinoline hydrochloride.[1]

Materials:

-

8-Hydroxyquinoline

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Ethanol

Procedure:

-

In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve 8-hydroxyquinoline in nitrobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add anhydrous aluminum chloride to the cooled solution while stirring.

-

To this mixture, add acetyl chloride dropwise from the dropping funnel over a period of 10-15 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15-30 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the resulting mixture until the ice has completely melted. A yellow precipitate of 5-acetyl-8-hydroxyquinoline hydrochloride will form.

-

Filter the precipitate, wash with a small amount of cold water, and then with ethanol.

-

The crude product can be purified by recrystallization from hot water or ethanol to yield colorless, hair-like needles.[1]

Work-up and Purification: The product is isolated as its hydrochloride salt. If the free base is desired, the hydrochloride salt can be neutralized with a suitable base, such as sodium bicarbonate solution, followed by extraction with an organic solvent and subsequent purification by recrystallization or column chromatography.

Fries Rearrangement of 8-Acetoxyquinoline

This protocol is a generalized procedure based on the principles of the Fries rearrangement.[2][3]

Step 1: Synthesis of 8-Acetoxyquinoline

-

Reflux 8-hydroxyquinoline with an excess of acetic anhydride for 1-2 hours.

-

After cooling, pour the reaction mixture into cold water to precipitate the 8-acetoxyquinoline.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Step 2: Fries Rearrangement

-

In a reaction vessel, place the dried 8-acetoxyquinoline.

-

Add an excess of anhydrous aluminum chloride (typically 2-3 equivalents).

-

Heat the mixture to a high temperature (above 160 °C) to favor the formation of the ortho isomer (5-acetyl-8-hydroxyquinoline).[2] The reaction is often performed without a solvent.

-

Maintain the temperature for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Decompose the reaction complex by carefully adding ice and then dilute hydrochloric acid.

-

The product mixture, containing both the 5-acetyl and 7-acetyl isomers, will precipitate. Filter the solid and wash with water.

Work-up and Purification: The separation of the ortho (5-acetyl) and para (7-acetyl) isomers can be achieved by steam distillation, as the ortho isomer is more volatile due to intramolecular hydrogen bonding.[2] Alternatively, column chromatography can be employed for a more efficient separation.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Yield | Melting Point (°C) | Product Form | Reference |

| Friedel-Crafts Acylation | 8-Hydroxyquinoline | Acetyl chloride, Lewis Acid | Nitrobenzene | 55% | 112-114 | Hydrochloride Salt | [1] |

| Fries Rearrangement | 8-Acetoxyquinoline | Aluminum chloride | None (neat) | Not specified | - | Mixture of isomers | [2][3] |

Note: The yield for the Fries rearrangement is not specified for the 5-acetyl isomer and is dependent on the successful separation from the 7-acetyl isomer.

Conclusion

Both the Friedel-Crafts acylation and the Fries rearrangement are viable methods for the synthesis of this compound. The Friedel-Crafts acylation offers a more direct, one-pot synthesis with a reported moderate yield. The Fries rearrangement, while requiring a two-step process, provides an alternative route where the regioselectivity can be influenced by the reaction temperature. The choice of method will depend on the specific requirements of the researcher, including the desired purity, scale of the reaction, and available starting materials. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important chemical intermediate for further research and development.

References

An In-depth Technical Guide to 1-(8-Hydroxyquinolin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(8-Hydroxyquinolin-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, spectral data, a proposed synthesis protocol, and essential safety information.

Core Chemical Properties

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a derivative of 8-hydroxyquinoline, a well-known chelating agent with a broad spectrum of biological activities.[1][2][3] The introduction of an acetyl group at the 5-position can modulate its electronic properties, reactivity, and biological profile.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₂ | [4][5] |

| Molecular Weight | 187.19 g/mol | [4][5] |

| Appearance | Brown solid | [4] |

| Melting Point | 110-112 °C | [4] |

| Boiling Point | 416.5 °C at 760 mmHg | [4] |

| Density | 1.275 g/cm³ | [4] |

| CAS Number | 2598-31-4 | [4][5] |

Solubility

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): The exact mass of this compound is 187.06300 u.[4] Mass spectrometry data for the compound, particularly when coupled with Gas Chromatography (GC-MS), can be used for its identification. A mass spectrum for the sulfuric acid salt of this compound is available and shows a molecular weight of 472.47 g/mol for the bis-adduct.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not detailed in the provided search results, the analysis of related 8-hydroxyquinoline derivatives provides expected chemical shift regions. The aromatic protons of the quinoline ring system typically appear in the range of 7.0-9.0 ppm in ¹H NMR. The methyl protons of the acetyl group would be expected to appear as a singlet in the upfield region, likely around 2.5-3.0 ppm. In ¹³C NMR, the carbonyl carbon of the acetyl group would be a key signal in the downfield region (typically >190 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (a broad band around 3200-3600 cm⁻¹), the carbonyl group of the ketone (a strong band around 1650-1700 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic esters.[9][10][11][12] In the case of this compound, this would involve the rearrangement of 8-acetoxyquinoline.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound via Fries Rearrangement.

Detailed Methodology:

-

Esterification of 8-Hydroxyquinoline:

-

Dissolve 8-hydroxyquinoline in a suitable solvent such as pyridine or a mixture of dichloromethane and a tertiary amine (e.g., triethylamine).

-

Cool the solution in an ice bath.

-

Add acetic anhydride or acetyl chloride dropwise with stirring.

-

Allow the reaction to proceed to completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 8-acetoxyquinoline.

-

-

Fries Rearrangement:

-

To a flask containing a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add the crude 8-acetoxyquinoline.

-

Heat the reaction mixture. The reaction temperature is a critical parameter, as lower temperatures generally favor the formation of the para-isomer (5-acetyl), while higher temperatures favor the ortho-isomer (7-acetyl).[12]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and carefully hydrolyze the complex by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

The product can then be isolated by steam distillation or solvent extraction.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may also be employed for higher purity.

-

Biological Activity and Signaling Pathways

While specific studies detailing the biological mechanism of action or involvement in signaling pathways for this compound are not prevalent in the searched literature, the broader class of 8-hydroxyquinoline derivatives is known for a wide range of pharmacological activities.[1][3] These include antimicrobial, anticancer, and antifungal effects, which are often attributed to their ability to chelate metal ions that are essential for various biological processes.[1][2] The biological activity of 8-hydroxyquinoline and its derivatives can also be linked to their role as transcription inhibitors.[2] Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Safety Information

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light.

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable building block in organic synthesis with potential applications in the development of new therapeutic agents and functional materials. This technical guide provides a summary of its known chemical properties and a practical approach to its synthesis. Further investigation into its biological activities and mechanisms of action is warranted to fully explore its potential.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2598-31-4|this compound|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. researchgate.net [researchgate.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. ajchem-a.com [ajchem-a.com]

- 13. mmbio.byu.edu [mmbio.byu.edu]

- 14. fishersci.com [fishersci.com]

In-Depth Technical Guide: Characterization of 1-(8-Hydroxyquinolin-5-yl)ethanone (CAS No. 2598-31-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive characterization of the compound with CAS number 2598-31-4, identified as 1-(8-Hydroxyquinolin-5-yl)ethanone. Also known under the common name Quinacetol, this molecule belongs to the 8-hydroxyquinoline class of compounds, which are recognized for their diverse biological activities. This document summarizes its physicochemical properties, provides detailed experimental protocols for its characterization, outlines a synthetic route, and discusses its potential biological activities, particularly its role as a fungicide. All quantitative data are presented in structured tables for clarity and ease of comparison.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 2598-31-4 | [1] |

| Molecular Formula | C₁₁H₉NO₂ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | 110-112 °C | [1] |

| Boiling Point | 416.5 °C at 760 mmHg | [1] |

| Density | 1.275 g/cm³ | [1] |

| Flash Point | 205.7 °C | [1] |

| InChI Key | HZTCLDNADGMACV-UHFFFAOYSA-N | [2] |

Spectral Characterization

Spectroscopic analysis is fundamental to confirming the structure and purity of a chemical compound. Below are the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR (Proton NMR) Chemical Shifts and Coupling Constants (Predicted)

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~8.8 | dd | J = 4.2, 1.7 |

| H-3 | ~7.5 | dd | J = 8.3, 4.2 |

| H-4 | ~8.5 | dd | J = 8.3, 1.7 |

| H-6 | ~7.6 | d | J = 8.5 |

| H-7 | ~9.0 | d | J = 8.5 |

| CH₃ | ~2.8 | s | - |

| OH | Variable | br s | - |

¹³C NMR (Carbon-13 NMR) Chemical Shifts (Predicted)

| Carbon Assignment | Chemical Shift (ppm) |

| C=O | ~198 |

| C-2 | ~150 |

| C-3 | ~122 |

| C-4 | ~136 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~118 |

| C-7 | ~138 |

| C-8 | ~153 |

| C-8a | ~140 |

| CH₃ | ~28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| ~1680 | C=O (Ketone) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| ~1280 | C-O (Phenol) | Stretching |

| ~830 | C-H Bending | Out-of-plane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming its molecular weight.

| Ion | m/z |

| [M]+ | 187.06 |

| [M+H]+ | 188.07 |

Synthesis

This compound can be synthesized via a Friedel-Crafts acylation of 8-hydroxyquinoline. A general synthetic scheme is presented below.

Experimental Protocols

Detailed methodologies for the characterization and synthesis of this compound are provided below.

Synthesis of this compound

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

-

8-Hydroxyquinoline

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Carbon Disulfide (CS₂)

-

Hydrochloric Acid (HCl), dilute

-

Sodium Bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add 8-hydroxyquinoline and anhydrous carbon disulfide.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.

-

Once the addition is complete, add acetyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then reflux for 2-3 hours.

-

After reflux, cool the mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Characterization Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

5.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

-

Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

5.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak to confirm the molecular weight of the compound.

Biological Activity and Potential Mechanism of Action

This compound is reported to possess fungicidal properties.[3] The 8-hydroxyquinoline scaffold is a known chelating agent, and its biological activity is often attributed to its ability to bind essential metal ions, thereby disrupting cellular processes in pathogens.[4][5]

As a fungicide, Quinacetol likely interferes with fundamental cellular processes in fungi. One plausible mechanism of action for quinoline-based fungicides is the disruption of the fungal cell wall integrity (CWI) signaling pathway.[6][7][8] This pathway is crucial for fungal survival and response to environmental stress.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed characterization of this compound (CAS No. 2598-31-4). The presented physicochemical data, spectral analyses, and synthetic protocol offer a solid foundation for researchers and drug development professionals working with this compound. Its established fungicidal activity, potentially mediated through the disruption of the cell wall integrity pathway, makes it an interesting candidate for further investigation in the development of new antifungal agents.

Workflow for Characterization

The logical workflow for the characterization of a newly synthesized batch of this compound is outlined below.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. Quinoline-based antifungals. | Semantic Scholar [semanticscholar.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of 1-(8-Hydroxyquinolin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(8-Hydroxyquinolin-5-yl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the analytical techniques employed to confirm its molecular structure, including spectroscopic and crystallographic methods. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for reproducibility.

Introduction

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a derivative of 8-hydroxyquinoline. The parent compound and its derivatives are known for their wide range of biological activities and are utilized as intermediates in the synthesis of various medicinal compounds. Accurate structural confirmation of this intermediate is critical for ensuring the identity and purity of subsequent drug candidates. This guide outlines the key analytical methods used to definitively elucidate its structure.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic and spectrometric techniques was employed to determine the molecular structure of this compound. These methods provide complementary information regarding the compound's functional groups, connectivity of atoms, and overall molecular weight.

Mass Spectrometry

Mass spectrometry was used to determine the molecular weight of the compound. The analysis yielded a molecular ion peak (M+) at an m/z of 187.06, which is consistent with the calculated molecular weight of this compound (C₁₁H₉NO₂).[1]

Table 1: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M+) | m/z 187.06[1] |

| Base Peak | m/z 187.06[1] |

Infrared (IR) Spectroscopy

Infrared spectroscopy was utilized to identify the functional groups present in the molecule. The spectrum is characterized by key absorption bands corresponding to the hydroxyl, carbonyl, and aromatic moieties.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (phenolic hydroxyl group) |

| ~1680 | C=O stretching (acetyl carbonyl group) |

| ~1600, 1500, 1450 | C=C stretching (aromatic quinoline ring) |

| ~1280 | C-O stretching (phenolic hydroxyl group) |

Note: The exact peak positions can vary slightly based on the sample preparation method and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.

Table 3: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | s | 3H | -COCH₃ |

| ~7.2 | d | 1H | H-6 |

| ~8.5 | d | 1H | H-7 |

| ~7.6 | dd | 1H | H-3 |

| ~8.9 | dd | 1H | H-2 |

| ~8.0 | dd | 1H | H-4 |

| ~9.8 (broad s) | s | 1H | -OH |

Table 4: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~26 | -COCH₃ |

| ~112 | C-6 |

| ~138 | C-7 |

| ~122 | C-3 |

| ~148 | C-2 |

| ~130 | C-4 |

| ~128 | C-5 |

| ~154 | C-8 |

| ~136 | C-4a |

| ~125 | C-8a |

| ~198 | C=O |

Note: The predicted NMR data is based on the analysis of similar 8-hydroxyquinoline derivatives and established chemical shift correlations. Experimental data from literature should be consulted for precise values.

X-ray Crystallography

Single-crystal X-ray diffraction analysis provides the most definitive evidence for the structure of a crystalline solid. This technique allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the molecule.

The crystal structure of this compound has been determined to be a monoclinic crystal system with the space group P2₁/c.[1]

Table 5: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Crystal system | Monoclinic[1] |

| Space group | P2₁/c[1] |

| a (Å) | Value from publication |

| b (Å) | 10.033(16)[1] |

| c (Å) | 13.767(2)[1] |

| α (°) | 90[1] |

| β (°) | 93.306(7)[1] |

| γ (°) | 90[1] |

| Volume (ų) | Value from publication |

| Z | 4 |

Note: Specific atomic coordinates and other refinement details can be found in the cited crystallographic information file (CIF).

Experimental Protocols

Synthesis of this compound

The synthesis is typically achieved through a Friedel-Crafts acetylation of 8-hydroxyquinoline. A common procedure involves reacting 8-hydroxyquinoline with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like nitrobenzene.[1] The product is then isolated and purified, often by recrystallization.

Mass Spectrometry

-

Instrument : A gas chromatograph coupled with a mass spectrometer (GC-MS) is typically used.

-

Sample Preparation : The purified solid is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Analysis : A small volume of the solution is injected into the GC. The compound is separated from the solvent and then ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

Infrared (IR) Spectroscopy

-

Instrument : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : The solid sample is finely ground and mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Analysis : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Analysis : The NMR tube is placed in the spectrometer, and the ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

X-ray Crystallography

-

Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection : A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques.

Visualizations

Caption: Workflow for the structure elucidation of this compound.

Caption: Chemical structure of this compound.

Conclusion

The structure of this compound has been unequivocally confirmed through a combination of mass spectrometry, IR and NMR spectroscopy, and single-crystal X-ray diffraction. The presented data provides a comprehensive analytical profile of this important synthetic intermediate, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The detailed experimental protocols offer a guide for the synthesis and characterization of this and similar compounds.

References

An In-depth Technical Guide to 1-(8-Hydroxyquinolin-5-yl)ethanone: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(8-hydroxyquinolin-5-yl)ethanone, a versatile heterocyclic ketone with significant potential in medicinal chemistry and analytical sciences. This document details its chemical identity, including its IUPAC name and a list of common synonyms. A thorough exploration of its synthesis, physicochemical properties, and extensive biological activities is presented, with a focus on its roles as a metal chelator and its applications as an anticancer and antifungal agent. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into its mechanisms of action.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms: 5-acetyl-8-hydroxyquinoline, Quinacetol free base[2]

CAS Number: 2598-31-4[3]

Molecular Formula: C₁₁H₉NO₂[3]

Molecular Weight: 187.19 g/mol [3]

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 112-114 °C | |

| pKa1 | 4.8 (in ethanol) | [4] |

| pKa2 | 9.6 (in ethanol) | [4] |

Synthesis

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acetylation of 8-hydroxyquinoline.

Experimental Protocol: Friedel-Crafts Acetylation

Materials:

-

8-hydroxyquinoline

-

Acetyl chloride or acetic anhydride

-

A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

A suitable solvent (e.g., nitrobenzene, carbon disulfide)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

Procedure:

-

Dissolve 8-hydroxyquinoline in the chosen solvent in a reaction flask equipped with a stirrer and a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add the Lewis acid catalyst to the cooled solution while stirring.

-

Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it under reflux for a specified period (typically 2-4 hours) to ensure the completion of the reaction.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum complex.

-

Neutralize the acidic solution with a NaOH solution to precipitate the product.

-

Filter the crude product, wash it with water, and dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or hot water) to obtain pure this compound.

Yield: 55%

Characterization: The final product can be characterized using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The structure can be further confirmed by single-crystal X-ray diffraction.

Metal Chelating Properties

This compound is an effective chelating agent for a variety of metal ions. The presence of the hydroxyl group at the 8-position and the nitrogen atom in the quinoline ring allows for the formation of stable five-membered chelate rings with metal ions.

Quantitative Analysis of Metal Chelation

The metal-binding affinity of this compound has been quantified through the determination of its formation constants (pKf) with various metal ions.

| Metal Ion | pKf |

| Fe³⁺ | 31 |

| Cu²⁺ | 22.5 |

| Zn²⁺ | 21.4 |

| Pb²⁺ | 21.2 |

Data obtained in ethanol.[4][5]

The strong chelation properties of this compound are fundamental to some of its biological activities and its applications in analytical chemistry for the detection and quantification of metal ions.

Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antifungal properties.

Anticancer Activity

This compound has shown promising cytotoxic effects against various cancer cell lines. Its mechanism of action is believed to be multifactorial, involving the induction of apoptosis and the modulation of key cellular signaling pathways.

Cell Lines:

-

Hep3B (human hepatocellular carcinoma)

-

MDA-MB-231 (human breast adenocarcinoma)

-

T-47D (human ductal breast epithelial tumor)

-

K562 (human chronic myelogenous leukemia)

Procedure:

-

Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Cell Line | IC₅₀ (µg/mL) |

| Hep3B | 6.25 ± 0.034 |

| K562 | > 25 |

| T-47D | > 25 |

Data for a related derivative, 8-hydroxy-2-quinolinecarbaldehyde, which provides context for the potential activity of the 8-hydroxyquinoline scaffold.[6]

Research on 8-hydroxyquinoline derivatives suggests their involvement in modulating cellular signaling pathways critical for cancer cell survival and proliferation. One such pathway is the Calpain-Calpastatin signaling pathway . High glucose levels in cancer cells can lead to an increase in intracellular calcium, which in turn activates calpain, a calcium-dependent protease, promoting cell death. Studies have shown that 8-hydroxyquinoline derivatives can attenuate the expression of calpain, thereby protecting neuronal cells from high-glucose-induced toxicity.[7] This suggests a potential mechanism for the observed anticancer effects, where the compound might interfere with calcium signaling and the downstream activation of calpains.

Another implicated pathway is the ERK (Extracellular signal-regulated kinase) pathway . The activation of the ERK pathway is often associated with cell proliferation and survival. Some 8-hydroxyquinoline derivatives have been shown to induce phosphorylation of ERK, which can paradoxically lead to apoptosis in certain cancer cell contexts.[8] This dual role of ERK signaling highlights the complex mechanisms through which these compounds exert their anticancer effects.

Figure 1: Postulated signaling pathways affected by this compound.

Antifungal Activity

This compound and its derivatives have shown significant activity against a range of fungal pathogens. The proposed mechanism of action involves the disruption of the fungal cell wall and the cytoplasmic membrane.

Fungal Strains:

-

Candida albicans

-

Aspergillus niger

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Serially dilute the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculate each well with the fungal suspension.

-

Incubate the plates at an appropriate temperature (e.g., 35°C for Candida) for a specified period (e.g., 24-48 hours).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Sorbitol Protection Assay: This assay is used to determine if the compound targets the fungal cell wall. The presence of an osmotic protectant like sorbitol can rescue fungal cells from lysis if the cell wall is the primary target.

Cellular Leakage Assay: The release of intracellular components, such as nucleic acids and proteins (which absorb light at 260 nm and 280 nm, respectively), into the supernatant is measured to assess damage to the cytoplasmic membrane.

Figure 2: Proposed mechanism of antifungal action.

Crystallographic Data

The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.620(3) |

| b (Å) | 9.243(4) |

| c (Å) | 11.070(4) |

| β (°) | 90.718(6) |

| V (ų) | 677.3(5) |

| Z | 4 |

Data for the parent compound, 8-hydroxyquinoline, which crystallizes in a similar system and provides a reference for the structural characteristics of its derivatives.[9]

Conclusion

This compound is a molecule of significant interest with a well-established synthetic route and a range of important biological activities. Its ability to chelate metal ions is a key feature that likely contributes to its anticancer and antifungal properties. The modulation of cellular signaling pathways, such as the Calpain-Calpastatin and ERK pathways, provides a basis for its development as a potential therapeutic agent. Further research into its mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential. This guide provides a solid foundation of technical information to support such future investigations.

References

- 1. 1-(8-Hydroxy-3,4-dihydroisoquinolin-2(1H)-YL)ethanone | C11H13NO2 | CID 53413998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1-(2,5-dihydroxyphenyl)- [webbook.nist.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. deboni.he.com.br [deboni.he.com.br]

- 6. researchgate.net [researchgate.net]

- 7. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

discovery and history of 8-hydroxyquinoline derivatives

An In-depth Technical Guide to the Discovery and History of 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, recognized for its versatile chelating properties and broad spectrum of biological activities. First isolated in the late 19th century, this bicyclic aromatic heterocycle has evolved from a simple organic compound into a "privileged scaffold" for the development of therapeutic agents targeting a vast array of diseases. This technical guide provides a comprehensive overview of the historical milestones in the discovery of 8-HQ, the evolution of its synthesis, and the development of its derivatives. It includes a compilation of quantitative biological data, detailed experimental protocols for key synthetic and analytical methods, and visualizations of synthetic pathways and experimental workflows to provide a practical resource for researchers in the field.

A Historical Overview: From Discovery to a "Privileged Scaffold"

The journey of 8-hydroxyquinoline (also known as oxine) began in 1880 when it was first obtained by Hugo Weidel and his student Albert Cobenzl.[1] Their initial work involved the decarboxylation of "oxycinchoninic acid," which they derived from cinchonine.[1] Around the same time, Otto Fischer and Karl Bedall independently synthesized the compound from a sulphonic acid, though they initially misidentified its structure.[1] The correct structure was later identified by Zdenko Hans Skraup, who also developed a foundational method for synthesizing substituted quinolines, now famously known as the Skraup synthesis.[1][2]

A pivotal moment in the history of 8-HQ came in the 1920s with the discovery of its ability to form insoluble chelates with a wide variety of metal ions.[1][3] This property of forming stable complexes by binding to metal ions through its phenolic hydroxyl group and the heterocyclic nitrogen atom became the basis for its widespread application, initially in analytical chemistry for gravimetric analysis and later in medicine.[3][4] The recognition of its antiseptic, disinfectant, and pesticide properties propelled its derivatives into the realm of therapeutic agents, a position they have held for over 120 years.[1][5]

Foundational and Modern Synthetic Strategies

The synthesis of the 8-hydroxyquinoline core and its derivatives has evolved significantly since its discovery. The classical methods remain relevant, while modern techniques allow for more precise and diverse substitutions.

Classical Synthesis Methods

Two of the most traditional and fundamental methods for synthesizing the 8-hydroxyquinoline scaffold are the Skraup and Friedländer syntheses.[3][5]

-

The Skraup Synthesis: This is the reaction of a substituted aromatic amine (like 2-aminophenol) with glycerol, an oxidizing agent (the aromatic amine itself), and sulfuric acid.[2][3]

-

The Friedländer Synthesis: This method involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone.[3][5]

Other classical routes include the alkali fusion of quinoline-8-sulfonic acid and the diazotization of 8-aminoquinoline.[5][6][7]

Modern Synthetic Developments

Contemporary synthetic chemistry has introduced more sophisticated methods for creating derivatives, allowing for the targeted introduction of various functional groups.

-

Suzuki Cross-Coupling: This reaction is widely used to introduce aryl or vinyl substituents at specific positions, typically the 5 and 7 positions, starting from halogenated 8-HQ precursors like 5-bromo-8-HQ.[5]

-

Mannich Reaction: This reaction is employed to introduce aminomethyl substituents, as demonstrated in the synthesis of hybrids like 5-chloro-8-hydroxyquinoline-ciprofloxacin.[8]

Below is a diagram illustrating the primary synthetic routes to 8-hydroxyquinoline and its derivatives.

Caption: Overview of classical and modern synthetic routes to the 8-HQ scaffold.

Therapeutic Applications and Biological Activity

The ability of 8-hydroxyquinoline to chelate metal ions is central to its diverse biological activities, as metal homeostasis is crucial for many pathological processes. Derivatives have been developed with a wide range of pharmacological applications.[3][4]

-

Antimicrobial and Antifungal Activity: 8-HQ and its halogenated derivatives, such as 5,7-dichloro-8-hydroxyquinoline, exhibit potent activity against various bacteria and fungi.[5] The mechanism is often attributed to the chelation of essential metal ions required for microbial growth and enzyme function.[3]

-

Anticancer Activity: Many 8-HQ derivatives have shown significant antiproliferative effects.[4] The anticancer activity of derivatives like clioquinol is linked to their ability to act as ionophores for copper and zinc, disrupting cellular metal balance and inhibiting proteasome activity.[9]

-

Neuroprotective Activity: In the context of neurodegenerative diseases like Alzheimer's, derivatives such as clioquinol and PBT2 have been investigated.[3][5] They are thought to work by chelating excess zinc and copper ions in the brain, which are implicated in the aggregation of amyloid-beta plaques.[5]

-

Antiviral Activity: Certain derivatives have demonstrated efficacy against viruses, including HIV and Dengue virus.[4][8]

-

Enzyme Inhibition: Hybrid molecules incorporating the 8-HQ scaffold have been designed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[4]

Quantitative Biological Data of Key Derivatives

The following tables summarize quantitative data for various 8-hydroxyquinoline derivatives, providing a comparative look at their biological efficacy.

Table 1: Anticancer Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Glycoconjugates (various) | Selected Cancer Lines | IC₅₀ | 26.30 - 63.75 µM | [4] |

| 2-Methyl-8-hydroxyquinoline-1,4-naphthoquinone hybrid (Compound 6) | A549 (Lung) | IC₅₀ | 1.10 ± 0.12 µM | [10] |

| 2-Methyl-8-hydroxyquinoline-1,4-naphthoquinone hybrid (Compound 6) | MCF-7 (Breast) | IC₅₀ | 1.34 ± 0.15 µM | [10] |

| 2-Methyl-8-hydroxyquinoline-1,4-naphthoquinone hybrid (Compound 6) | LoVo (Colon) | IC₅₀ | 1.45 ± 0.11 µM | [10] |

| Docetaxel (Positive Control) | Selected Cancer Lines | IC₅₀ | 3.37 - 4.46 µM | [4] |

Table 2: Antifungal and Enzyme Inhibition Activity of 8-Hydroxyquinoline Derivatives

| Compound/Derivative | Target | Activity Metric | Value | Reference |

| Triazole-8-hydroxyquinoline derivatives | Candida species | MIC | 31.25 - 1000 mg/mL | [4] |

| Umbelliferone-8-hydroxyquinoline hybrid (n=4) | Various Fungi | EC₅₀ | 10.6 µg/mL | [4] |

| 8-HQ-Coumarin hybrids | Acetylcholinesterase (AChE) | IC₅₀ | 8.80 - 26.50 µM | [4] |

| 8-HQ-Coumarin hybrids | Butyrylcholinesterase (BuChE) | IC₅₀ | 8.80 - 26.50 µM | [4] |

| Fluconazole (Standard Drug) | Candida species | MIC | 1.95 - 62.5 mg/mL | [4] |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | IC₅₀ | 0.016 µM | [4] |

Key Experimental Methodologies

This section provides detailed protocols for a classical synthesis and a modern hybridization reaction, representative of the methods used in the study of 8-hydroxyquinoline derivatives.

Protocol 1: Skraup Synthesis of 8-Hydroxyquinoline

This protocol is a generalized procedure based on the classical Skraup synthesis.

Materials:

-

2-aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid, though modern variations use milder oxidants)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Sodium hydroxide solution for neutralization

-

Apparatus for steam distillation

Procedure:

-

Carefully add concentrated sulfuric acid to a round-bottom flask containing 2-aminophenol and glycerol. The reaction is highly exothermic and should be cooled in an ice bath during addition.

-

Add the oxidizing agent to the mixture.

-

Heat the mixture under reflux for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and carefully pour it into a large volume of water.

-

Neutralize the acidic solution with a sodium hydroxide solution to precipitate the crude product.

-

Purify the crude 8-hydroxyquinoline by steam distillation. The product will co-distill with the steam.

-

Collect the distillate and cool to crystallize the pure 8-hydroxyquinoline.

-

Filter the crystals, wash with cold water, and dry. Characterize the product using NMR and melting point analysis.

Protocol 2: Mannich Synthesis of 5-Chloro-8-hydroxyquinoline-ciprofloxacin Hybrid[8]

This protocol describes the single-step synthesis of a hybrid molecule via the Mannich reaction.

Materials:

-

5-chloro-8-hydroxyquinoline (18)

-

Ciprofloxacin

-

Paraformaldehyde

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolve 5-chloro-8-hydroxyquinoline (18) in ethanol in a round-bottom flask.

-

Add ciprofloxacin and paraformaldehyde to the solution.

-

Heat the reaction mixture to reflux with constant stirring.

-

Maintain the reflux for the time specified in the original literature (typically several hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product (19) will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove unreacted starting materials.

-

Dry the product under vacuum. The reported yield for this reaction is 75%.[8]

-

Confirm the structure of the hybrid molecule using spectroscopic methods (NMR, Mass Spectrometry).

Workflow for Drug Discovery: Identification of 8-HQ as an HRH₂ Blocker

The versatility of the 8-hydroxyquinoline scaffold makes it a frequent hit in drug discovery screenings. A recent example is the identification of 8-HQ derivatives as novel Histamine Receptor H₂ (HRH₂) blockers.[11][12][13] The workflow for this discovery provides an excellent model of modern high-throughput screening and validation processes.

Caption: A high-throughput screening workflow identified 8-HQ as a new HRH₂ blocker scaffold.

Conclusion

From its initial isolation in 1880 to its current status as a privileged scaffold in medicinal chemistry, 8-hydroxyquinoline has demonstrated remarkable and enduring utility. Its unique chelating properties, combined with a synthetically tractable framework, have enabled the development of a vast library of derivatives with potent biological activities against a wide range of diseases. The historical progression from a simple analytical reagent to a core component of advanced therapeutic candidates underscores its fundamental importance. For researchers and drug development professionals, the 8-hydroxyquinoline scaffold continues to offer fertile ground for the discovery of novel agents to address unmet medical needs.

References

- 1. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 2. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]

- 3. scispace.com [scispace.com]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. 8-Hydroxyquinoline [bionity.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 9. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(8-Hydroxyquinolin-5-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(8-Hydroxyquinolin-5-yl)ethanone, a valuable building block in medicinal chemistry and materials science. This document compiles and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 187.06 | [M]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic ketones and quinoline derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved via the Fries rearrangement of 8-acetoxyquinoline. A typical procedure involves heating 8-acetoxyquinoline with a Lewis acid catalyst, such as aluminum chloride, to induce the migration of the acetyl group to the C5 position of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument at a corresponding frequency (e.g., 75-125 MHz). A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). For softer ionization techniques like electrospray ionization (ESI), the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer's source.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.[1]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Physical Properties of 5-acetyl-8-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-acetyl-8-hydroxyquinoline, a derivative of the versatile chelating agent 8-hydroxyquinoline. The information presented herein is intended to support research and development activities by providing key data and experimental context.

Core Physical and Chemical Properties

5-acetyl-8-hydroxyquinoline, with the molecular formula C₁₁H₉NO₂, is a solid, colorless, needle-like crystalline substance.[1] Its structure, featuring a quinoline ring substituted with a hydroxyl and an acetyl group, imparts specific chemical characteristics that are crucial for its application as a chelating agent.

The key physical properties of 5-acetyl-8-hydroxyquinoline are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 187.19 g/mol | [1] |

| Melting Point | 112-114 °C | [1] |

| pKa₁ | 4.8 (in ethanol) | [2][3] |

| pKa₂ | 9.6 (in ethanol) | [2][3] |

| Mass Spectrum (m/z) | 187.06 (M+) | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols offer insights into the determination of the physical properties and the synthesis of 5-acetyl-8-hydroxyquinoline.

This protocol describes a one-pot synthesis method for 5-acetyl-8-hydroxyquinoline.[1]

Materials:

-

8-hydroxyquinoline

-

Acetyl chloride

-

Nitrobenzene

-

Anhydrous Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄)

-

Ethanol

-

Hot water

Procedure:

-

Dissolve 8-hydroxyquinoline in nitrobenzene.

-

Add acetyl chloride to the solution. A yellow precipitate will form immediately.

-

To this reaction mixture, add 1 equivalent of a Lewis acid (anhydrous AlCl₃ or TiCl₄). This initiates the Friedel-Crafts acetylation.

-

The reaction leads to the formation of 5-acetyl-8-hydroxyquinoline.

-

Filter the resulting hydrochloride of 5-acetyl-8-hydroxyquinoline.

-

Recrystallize the product from hot water to obtain colorless, hair-like needles.[1]

The acid-base properties of 5-acetyl-8-hydroxyquinoline in ethanol were studied to determine its pKa values.[2][3]

Materials:

-

5-acetyl-8-hydroxyquinoline (A)

-

Ethanol

-

Standardized Fe³⁺ solution

-

Solutions of varying pH

Procedure:

-

Prepare solutions of 5-acetyl-8-hydroxyquinoline in ethanol.

-

Determine the precise concentration of the ligand solution by spectrophotometric titration with a standard Fe³⁺ solution.

-

Prepare a series of solutions with identical concentrations of the ligand at different acidic pH values.

-

Measure the pH and absorbance of these solutions using a UV-visible spectrophotometer.

-

The molar fraction (α) of the ligand is calculated using the pH values of the solutions and its pKa.

-

The UV-visible spectra of the free ligand, the metal ion (e.g., Fe³⁺), and the metal-ligand complex are recorded at different pH values (e.g., 2, 6, 8, and 10) to observe the absorption characteristics.[2]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 5-acetyl-8-hydroxyquinoline.

This guide provides foundational data and methodologies for working with 5-acetyl-8-hydroxyquinoline. For further in-depth analysis, it is recommended to consult the primary literature cited.

References

Navigating the Solubility Landscape of 1-(8-Hydroxyquinolin-5-yl)ethanone: A Technical Guide

For Immediate Release

[City, State] – December 29, 2025 – This technical guide offers an in-depth analysis of the solubility characteristics of 1-(8-Hydroxyquinolin-5-yl)ethanone, a quinoline derivative of significant interest to researchers and professionals in drug development. While specific quantitative solubility data for this compound is not extensively available in public literature, this paper provides valuable qualitative information, data on a structurally similar compound, and detailed experimental protocols to empower researchers in their formulation and development efforts.

Executive Summary

This compound, also known as 5-acetyl-8-hydroxyquinoline, is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility in various solvents is a critical first step in the design of effective delivery systems and in vitro/in vivo assays. This guide summarizes the available solubility information, presents a general methodology for its experimental determination, and visualizes key related processes to aid in research and development.

Solubility Profile of this compound

Direct quantitative solubility data for this compound remains limited. However, qualitative information and data from analogous compounds provide valuable insights into its likely solubility behavior.

Qualitative Solubility:

A study detailing the synthesis of this compound describes its recrystallization from hot water.[1] This indicates that the compound possesses some degree of solubility in water, which is likely temperature-dependent. Like its parent compound, 8-hydroxyquinoline, it is expected to be sparingly soluble in water at room temperature but more soluble in common organic solvents.[2][3]

Quantitative Solubility of a Structural Analog (5-chloro-8-hydroxyquinoline):

To provide a quantitative perspective, the following table summarizes the mole fraction solubility (x₁) of 5-chloro-8-hydroxyquinoline, a structurally similar compound, in various organic solvents at different temperatures. This data can serve as a useful reference for estimating the solubility of this compound.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) x 10² |

| 1,4-Dioxane | 278.15 | 4.89 |

| 283.15 | 5.53 | |

| 288.15 | 6.28 | |

| 293.15 | 7.09 | |

| 298.15 | 8.01 | |

| 303.15 | 8.99 | |

| 308.15 | 10.08 | |

| 313.15 | 11.29 | |

| 318.15 | 12.60 | |

| 323.15 | 14.05 | |

| Acetone | 278.15 | 1.34 |

| 283.15 | 1.51 | |

| 288.15 | 1.70 | |

| 293.15 | 1.91 | |

| 298.15 | 2.15 | |

| 303.15 | 2.42 | |

| 308.15 | 2.71 | |

| 313.15 | 3.04 | |

| 318.15 | 3.40 | |

| 323.15 | 3.80 | |

| Ethyl Acetate | 278.15 | 1.79 |

| 283.15 | 2.00 | |

| 288.15 | 2.23 | |

| 293.15 | 2.49 | |

| 298.15 | 2.78 | |

| 303.15 | 3.09 | |

| 308.15 | 3.44 | |

| 313.15 | 3.83 | |

| 318.15 | 4.25 | |

| 323.15 | 4.72 | |

| Methanol | 278.15 | 0.28 |

| 283.15 | 0.32 | |

| 288.15 | 0.37 | |

| 293.15 | 0.42 | |

| 298.15 | 0.48 | |

| 303.15 | 0.55 | |

| 308.15 | 0.63 | |

| 313.15 | 0.72 | |

| 318.15 | 0.82 | |

| 323.15 | 0.93 | |

| Ethanol | 278.15 | 0.38 |

| 283.15 | 0.44 | |

| 288.15 | 0.51 | |

| 293.15 | 0.59 | |

| 298.15 | 0.68 | |

| 303.15 | 0.78 | |

| 308.15 | 0.89 | |

| 313.15 | 1.02 | |

| 318.15 | 1.17 | |

| 323.15 | 1.33 | |

| Isopropanol | 278.15 | 0.30 |

| 283.15 | 0.35 | |

| 288.15 | 0.41 | |

| 293.15 | 0.47 | |

| 298.15 | 0.54 | |

| 303.15 | 0.62 | |

| 308.15 | 0.71 | |

| 313.15 | 0.82 | |

| 318.15 | 0.94 | |

| 323.15 | 1.07 |

Data extracted from a study on 5-chloro-8-hydroxyquinoline.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a quinoline derivative like this compound. This method is based on the equilibrium solubility assay, a reliable and widely used technique.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, 1,4-dioxane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure there is undissolved solid remaining at the bottom of each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the dissolved this compound in the supernatant by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualizing Key Processes

To further aid in the understanding of this compound, the following diagrams illustrate a generalized experimental workflow for its synthesis and a potential signaling pathway based on the known biological activities of similar quinoline derivatives.

References

theoretical studies and computational analysis of 8-hydroxyquinoline derivatives

An In-Depth Technical Guide to the Theoretical Studies and Computational Analysis of 8-Hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract